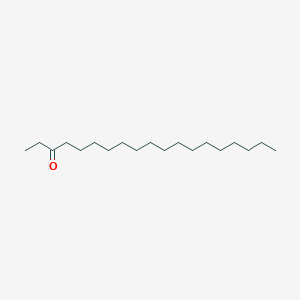

3-Nonadecanone

Description

Properties

IUPAC Name |

nonadecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)4-2/h3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCPCQBTXANXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304806 | |

| Record name | 3-Nonadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27372-42-5 | |

| Record name | 3-Nonadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27372-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nonadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nonadecanone can be synthesized through several methods, including:

Oxidation of Nonadecanol: This method involves the oxidation of nonadecanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of nonadecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Nonadecanone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce carboxylic acids.

Reduction: Reduction of this compound can yield nonadecanol.

Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

Oxidation: Nonadecanoic acid.

Reduction: Nonadecanol.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

3-Nonadecanone has diverse applications in scientific research:

Chemistry: It is used as a precursor in organic synthesis and as a standard in analytical chemistry.

Biology: Studies have explored its role as a pheromone or signaling molecule in certain insects.

Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-Nonadecanone involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as its role as a pheromone or its potential therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₃₈O

- Molecular Weight: ~282.5 g/mol (inferred from structural analogs like 2-Nonadecanone) .

- CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., 2-Nonadecanone: CAS 629-66-3) suggest a similar classification .

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Nonadecanone vs. 3-Nonadecanone

Both compounds share the molecular formula C₁₉H₃₈O but differ in the position of the ketone group.

Key Differences :

- The positional isomerism affects physical properties such as melting/boiling points and solubility. For example, 2-Nonadecanone’s structure may confer slightly higher polarity compared to this compound due to proximity to the terminal methyl group.

Chain-Length Analogues: 3-Dodecanone and 3-Heptadecanone

Shorter-chain ketones provide insights into how chain length influences properties:

Trends :

- Increasing chain length correlates with higher molecular weight, melting points, and hydrophobicity.

- Biological roles vary: 3-Heptadecanone and this compound are linked to plant biochemistry, while shorter analogs like 3-Dodecanone may have different industrial uses .

Functional Group Variants: Nonadecane, Nonadecanoic Acid, and Nonadecanamide

Compounds with the same carbon skeleton but different functional groups exhibit divergent properties:

Functional Group Impact :

- Polarity: Nonadecanoic acid > Nonadecanamide > this compound > Nonadecane.

- Applications: Nonadecane’s non-polarity suits thermal storage, while this compound’s ketone group enables industrial reactivity .

Biological Activity

3-Nonadecanone, a long-chain fatty ketone with the chemical formula CHO, is a compound of increasing interest in various fields of biological research. Its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, have been documented in several studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its long carbon chain and the presence of a ketone functional group. The molecular weight of this compound is approximately 282.5 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different microorganisms, indicating the concentration at which this compound effectively inhibits bacterial growth .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. A study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) with an IC value of approximately 25 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 35 |

The data illustrates the varying sensitivity of different cancer cell lines to treatment with this compound .

Anti-inflammatory Activity

Another significant aspect of this compound's biological activity is its anti-inflammatory potential. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in regulating immune response and inflammation .

Case Study: Antimicrobial Efficacy

A recent investigation focused on the use of this compound as a natural preservative in food products. The study assessed its efficacy against common foodborne pathogens such as Salmonella spp. and Listeria monocytogenes. Results indicated that incorporating this compound into food matrices significantly reduced microbial load over time, showcasing its potential application in food preservation.

Case Study: Cancer Treatment

Another case study explored the use of this compound in combination with conventional chemotherapy agents. The findings suggested that co-treatment enhanced the cytotoxic effects on resistant cancer cell lines, potentially offering a novel approach to overcoming drug resistance in cancer therapy .

Q & A

Basic: What are the recommended spectroscopic methods for characterizing 3-Nonadecanone, and how should data interpretation be approached?

Methodological Answer:

this compound, a long-chain ketone, requires multi-modal spectroscopic analysis for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation: ¹H NMR resolves proton environments (e.g., methylene groups adjacent to the ketone), while ¹³C NMR confirms the carbonyl carbon (≈208–220 ppm). Infrared (IR) spectroscopy identifies the ketone functional group (C=O stretch ≈1700–1750 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and fragmentation pattern analysis. For quantitative analysis, integrate peaks and compare retention indices with standards. Always calibrate instruments using certified reference materials and validate reproducibility across triplicate runs .

Basic: What laboratory safety protocols are essential for handling this compound?

Methodological Answer:

While this compound is not classified as acutely toxic, adhere to general organic compound safety guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis or high-temperature processes to avoid vapor inhalation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as non-hazardous waste .

- Storage: Keep in airtight containers at room temperature, away from oxidizers . Document all incidents and review Safety Data Sheets (SDSs) for emergency procedures .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Methodological Answer:

Synthetic optimization involves:

- Route Selection: Compare Friedel-Crafts acylation (for aromatic precursors) vs. oxidation of secondary alcohols (e.g., 3-Nonadecanol) using Jones reagent or pyridinium chlorochromate (PCC). Pilot small-scale reactions to assess feasibility .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for acylation efficiency. Monitor reaction progress via Thin-Layer Chromatography (TLC) .

- Purification: Use fractional distillation (boiling point ≈329.9°C) or recrystallization (solvent: ethanol/water mixtures). Validate purity via melting point analysis (literature comparison) .

- Scale-Up Considerations: Assess exothermic risks, solvent recovery, and waste management. Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) .

Advanced: How should contradictory data on the thermodynamic properties (e.g., melting point, enthalpy) of this compound be resolved?

Methodological Answer:

Contradictions often arise from impurities or measurement techniques. Address discrepancies by:

- Purity Verification: Reanalyze samples via High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC) to confirm homogeneity .

- Method Standardization: Replicate experiments using calibrated instruments (e.g., DSC for melting point, adiabatic calorimetry for enthalpy). Compare results with literature values from peer-reviewed sources .

- Statistical Validation: Apply ANOVA to assess inter-laboratory variability. Publish detailed protocols to enable reproducibility .

Advanced: What experimental frameworks are suitable for investigating the ecological impact of this compound in soil systems?

Methodological Answer:

Design a tiered ecotoxicological study:

- Tier 1 (Acute Toxicity): Expose soil microbiota (e.g., E. coli, Pseudomonas) to this compound at 10–1000 mg/kg. Measure inhibition via ATP luminescence assays .

- Tier 2 (Chronic Effects): Conduct 28-day mesocosm experiments with earthworms (Lumbricus terrestris). Assess biomass change and reproductive success .

- Analytical Controls: Quantify this compound degradation via GC-MS and monitor metabolites. Use negative controls (solvent-only) and reference toxicants (e.g., cadmium) for calibration .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic hydrogenation studies?

Methodological Answer:

- Software Selection: Use Gaussian or ORCA for Density Functional Theory (DFT) calculations. Optimize molecular geometry at the B3LYP/6-31G(d) level .

- Reaction Pathway Simulation: Model hydrogenation of the ketone group to 3-Nonadecanol. Calculate activation energies and transition states .

- Experimental Correlation: Validate predictions via bench-scale hydrogenation (H₂/Pd-C) and compare yields with simulated pathways. Adjust models iteratively .

Basic: What are the best practices for storing and documenting this compound samples in long-term studies?

Methodological Answer:

- Storage Conditions: Use amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Documentation: Log batch numbers, synthesis dates, and purity grades in a Laboratory Information Management System (LIMS). Attach SDSs and analytical certificates .

- Stability Testing: Periodically reassay stored samples via NMR/GC-MS to detect degradation .

Advanced: What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals .

- Outlier Detection: Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

- Meta-Analysis: Aggregate results from multiple studies using random-effects models. Address heterogeneity via I² statistics .

Basic: How should researchers address solubility challenges when formulating this compound in aqueous systems?

Methodological Answer:

- Co-Solvent Systems: Use ethanol or DMSO (≤5% v/v) to enhance solubility. Validate biocompatibility in cell-based assays .

- Surfactant Stabilization: Test nonionic surfactants (e.g., Tween-80) to prepare micellar dispersions. Characterize via Dynamic Light Scattering (DLS) .

- Phase Diagrams: Construct ternary diagrams (water/surfactant/3-Nonadecanone) to identify stable emulsion regions .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Quality by Design (QbD): Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) via risk assessment matrices .

- Interlaboratory Studies: Collaborate with external labs to validate protocols and harmonize analytical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.